molecular formula C18H22N2O2 B4437192 N-(2-isobutoxybenzyl)-N-methylisonicotinamide

N-(2-isobutoxybenzyl)-N-methylisonicotinamide

Cat. No.: B4437192
M. Wt: 298.4 g/mol
InChI Key: ZPTNHQGAGLKOOC-UHFFFAOYSA-N
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Description

N-(2-isobutoxybenzyl)-N-methylisonicotinamide is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of an isobutoxy group attached to a benzyl ring, which is further connected to a methylisonicotinamide moiety. This compound has garnered interest due to its potential biological activities and applications in scientific research.

Properties

IUPAC Name

N-methyl-N-[[2-(2-methylpropoxy)phenyl]methyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-14(2)13-22-17-7-5-4-6-16(17)12-20(3)18(21)15-8-10-19-11-9-15/h4-11,14H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPTNHQGAGLKOOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC=C1CN(C)C(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-isobutoxybenzyl)-N-methylisonicotinamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-isobutoxybenzyl chloride and N-methylisonicotinamide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a base to facilitate the nucleophilic substitution reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: Depending on the scale, batch or continuous flow reactors may be used to carry out the synthesis.

    Automated Systems: Automated systems and process control technologies are employed to monitor and optimize reaction parameters.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-isobutoxybenzyl)-N-methylisonicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

    Reduction Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution Reagents: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms with modified functional groups.

    Substitution: New compounds with substituted functional groups.

Scientific Research Applications

N-(2-isobutoxybenzyl)-N-methylisonicotinamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and as a pharmacological agent.

    Industry: The compound may be used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism by which N-(2-isobutoxybenzyl)-N-methylisonicotinamide exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, leading to changes in their activity or function.

    Pathways Involved: The compound may influence various biochemical pathways, such as signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-isobutoxybenzyl)-N-methyl-3-furamide
  • N-(2-isobutoxybenzyl)-N,4-dimethylnicotinamide
  • N-(2-isobutoxybenzyl)-N-methyl-4-piperidinecarboxamide

Uniqueness

N-(2-isobutoxybenzyl)-N-methylisonicotinamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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